molecular formula C10H8O2 B14326341 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one CAS No. 110409-95-5

4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one

Cat. No.: B14326341
CAS No.: 110409-95-5
M. Wt: 160.17 g/mol
InChI Key: OYTWPEHEXFIVHX-UHFFFAOYSA-N
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Description

4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one is an organic compound belonging to the class of benzopyrans It is characterized by a benzopyran ring system with a methylidene group at the 4-position and a ketone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one can be achieved through several synthetic routes. One common method involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to facilitate the cyclization and oxidation steps, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the benzene ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation Products: Quinones

    Reduction Products: Dihydro derivatives

    Substitution Products: Halogenated or nitrated benzopyrans

Scientific Research Applications

4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isochromanone
  • 1,4-Dihydro-3H-2-benzopyran-3-one
  • 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
  • 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one

Uniqueness

4-Methylidene-1,4-dihydro-3H-2-benzopyran-3-one is unique due to the presence of the methylidene group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110409-95-5

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylidene-1H-isochromen-3-one

InChI

InChI=1S/C10H8O2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-5H,1,6H2

InChI Key

OYTWPEHEXFIVHX-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2COC1=O

Origin of Product

United States

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